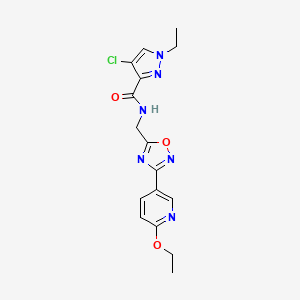
(R)-(+)-7-methoxy-N-propyl-2-aminotetraline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-(+)-7-methoxy-N-propyl-2-aminotetraline hydrochloride, also known as 7-OH-DPAT, is a selective dopamine D3 receptor agonist. It is a chemical compound that has been used in scientific research to study the function of the dopamine D3 receptor in the brain.
Mécanisme D'action
The mechanism of action of (R)-(+)-7-methoxy-N-propyl-2-aminotetraline hydrochloride involves its selective activation of the dopamine D3 receptor. This receptor is primarily located in the mesolimbic and mesocortical areas of the brain, which are involved in reward and motivation processes. Activation of the D3 receptor by this compound has been shown to modulate the release of dopamine in these areas, leading to changes in behavior and physiological responses.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal models. These include changes in dopamine release, alterations in locomotor activity, and modulation of reward processes. It has also been shown to have anxiolytic and antidepressant effects in some studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (R)-(+)-7-methoxy-N-propyl-2-aminotetraline hydrochloride in lab experiments include its selectivity for the dopamine D3 receptor, which allows for specific manipulation of this receptor without affecting other dopamine receptors. It is also relatively easy to synthesize and has been well-characterized in scientific literature. However, the limitations of using this compound include its potential for off-target effects at high doses and the need for careful dosing and administration to avoid confounding results.
Orientations Futures
There are a number of future directions for research on (R)-(+)-7-methoxy-N-propyl-2-aminotetraline hydrochloride and the dopamine D3 receptor. These include further studies on the role of the D3 receptor in reward and motivation processes, as well as investigations into the potential therapeutic applications of D3 receptor agonists for psychiatric disorders such as depression and addiction. Additionally, new compounds that selectively target the D3 receptor are being developed and may provide even more specific tools for studying this receptor in the future.
Conclusion
This compound is a valuable tool for scientific research on the dopamine D3 receptor. Its selective activation of this receptor allows for specific manipulation of dopamine signaling in the brain, leading to changes in behavior and physiological responses. While there are limitations to its use, this compound has been well-characterized in scientific literature and has provided important insights into the function of the dopamine D3 receptor. Further research on this compound and the D3 receptor may lead to new therapeutic approaches for psychiatric disorders and a better understanding of the role of dopamine in the brain.
Méthodes De Synthèse
The synthesis of (R)-(+)-7-methoxy-N-propyl-2-aminotetraline hydrochloride involves the reaction of 2-amino-1,2,3,4-tetrahydronaphthalene with 3-methoxypropylmagnesium bromide, followed by reduction and hydrochloride salt formation. This method has been described in detail in scientific literature and has been used to produce this compound for research purposes.
Applications De Recherche Scientifique
(R)-(+)-7-methoxy-N-propyl-2-aminotetraline hydrochloride has been used extensively in scientific research to study the function of the dopamine D3 receptor in the brain. It has been shown to selectively activate the D3 receptor without affecting other dopamine receptors, making it a valuable tool for studying the specific role of the D3 receptor in various physiological and behavioral processes.
Propriétés
IUPAC Name |
(2R)-7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-3-8-15-13-6-4-11-5-7-14(16-2)10-12(11)9-13;/h5,7,10,13,15H,3-4,6,8-9H2,1-2H3;1H/t13-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSBFQXBFQPSSC-BTQNPOSSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1)C=C(C=C2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN[C@@H]1CCC2=C(C1)C=C(C=C2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1,1,1,3,3,3-hexafluoro-2-(pyridin-2-ylamino)propan-2-yl]-4-methoxybenzamide](/img/no-structure.png)







![9-(4-(2-hydroxyethyl)phenyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2528925.png)
![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2528926.png)
![(4-methyl-1,2,3-thiadiazol-5-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2528927.png)
![(Z)-methyl 2-(2-((5-bromothiophene-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2528928.png)
